Cas no 44976-83-2 (2-(Diisopropylamino)acetic acid)

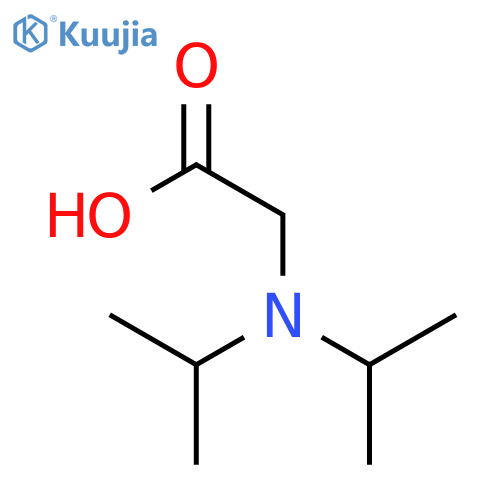

44976-83-2 structure

商品名:2-(Diisopropylamino)acetic acid

2-(Diisopropylamino)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Diisopropylamino)acetic acid

- 2-[di(propan-2-yl)amino]acetic acid

- Diisopropylamino-acetic acid

- N,N-Diisopropylglycine

- SCHEMBL867976

- diisopropylglycine

- (diisopropylamino)acetic acid

- 44976-83-2

- HJOTVKSRXFESJH-UHFFFAOYSA-N

- A50527

- AKOS005264281

- Glycine, N,N-bis(1-methylethyl)-

- 2-(Diisopropylamino)aceticacid

- DTXSID70390384

- CS-0320020

-

- MDL: MFCD07189150

- インチ: InChI=1S/C8H17NO2/c1-6(2)9(7(3)4)5-8(10)11/h6-7H,5H2,1-4H3,(H,10,11)

- InChIKey: HJOTVKSRXFESJH-UHFFFAOYSA-N

- ほほえんだ: CC(C)N(CC(=O)O)C(C)C

計算された属性

- せいみつぶんしりょう: 159.12600

- どういたいしつりょう: 159.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

- 疎水性パラメータ計算基準値(XlogP): -0.8

じっけんとくせい

- PSA: 40.54000

- LogP: 1.18980

2-(Diisopropylamino)acetic acid セキュリティ情報

2-(Diisopropylamino)acetic acid 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

2-(Diisopropylamino)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N95340-5g |

2-[di(propan-2-yl)amino]acetic acid |

44976-83-2 | 97% | 5g |

¥1449.0 | 2024-07-19 | |

| Chemenu | CM193461-5g |

Diisopropylamino-acetic acid |

44976-83-2 | 95% | 5g |

$777 | 2024-07-16 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-326827-500 mg |

Diisopropylamino-acetic acid, |

44976-83-2 | 500MG |

¥1,955.00 | 2023-07-11 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D15432-5g |

Diisopropylamino-acetic acid |

44976-83-2 | 5g |

2078CNY | 2021-05-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-326827-500mg |

Diisopropylamino-acetic acid, |

44976-83-2 | 500mg |

¥1955.00 | 2023-09-05 | ||

| Frontier Specialty Chemicals | D15432-1g |

2-(Diisopropylamino)acetic acid |

44976-83-2 | 1g |

$ 49.00 | 2023-09-07 | ||

| 1PlusChem | 1P00DJEI-25g |

DIISOPROPYLAMINO-ACETIC ACID |

44976-83-2 | 97% | 25g |

$617.00 | 2024-05-02 | |

| A2B Chem LLC | AG30874-500mg |

2-(Diisopropylamino)acetic acid |

44976-83-2 | 500mg |

$265.00 | 2023-12-30 | ||

| 1PlusChem | 1P00DJEI-5g |

DIISOPROPYLAMINO-ACETIC ACID |

44976-83-2 | 97% | 5g |

$213.00 | 2024-05-02 | |

| Aaron | AR00DJMU-1g |

Diisopropylamino-acetic acid |

44976-83-2 | 97% | 1g |

$85.00 | 2025-01-24 |

2-(Diisopropylamino)acetic acid 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

44976-83-2 (2-(Diisopropylamino)acetic acid) 関連製品

- 3183-21-9(2-(Isopropylamino)acetic acid)

- 108957-96-6(N-Isopropyl-N-methylglycine)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量